5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal
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Overview
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a chloro substituent, and two fluorine atoms on a hexanal backbone. This compound is of interest in organic synthesis due to its unique reactivity and stability, particularly in the context of protecting group chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The chlorination and fluorination steps can be achieved using reagents like thionyl chloride (SOCl2) and diethylaminosulfur trifluoride (DAST), respectively .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles like alkoxides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkoxides in alcohol solvents, amines in aprotic solvents.
Major Products Formed
Oxidation: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanoic acid.
Reduction: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanol.
Substitution: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-alkoxy-6,6-difluorohexanal or 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-amino-6,6-difluorohexanal.
Scientific Research Applications
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal involves its reactivity as an aldehyde and the stability conferred by the TBDMS protecting group. The molecular targets and pathways include:
Aldehyde Reactivity: The aldehyde group can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile.
Protecting Group Stability: The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Similar to TBDMS-Cl but offers greater stability against acidic hydrolysis.
tert-Butyldimethylsilanol: Used in the synthesis of enol silyl ethers and as an initiator for polymerization reactions.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is unique due to the combination of its protecting group, halogen substituents, and aldehyde functionality. This combination allows for selective reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
138467-12-6 |
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Molecular Formula |
C12H23ClF2O2Si |
Molecular Weight |
300.84 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-6-chloro-6,6-difluorohexanal |
InChI |
InChI=1S/C12H23ClF2O2Si/c1-11(2,3)18(4,5)17-10(12(13,14)15)8-6-7-9-16/h9-10H,6-8H2,1-5H3 |
InChI Key |
PZUKGDGVCUYURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCC=O)C(F)(F)Cl |
Origin of Product |
United States |
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